2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

Rock inhibitor PKA selectivity kinase profiling

Hydrochloride salt of quinazoline-amino acid hybrid (CAS 1052402-79-5). Free carboxylic acid enables amide coupling to linkers, biotin, or fluorophores—distinct from non-acid quinazoline analogs. Deploy in kinase panels where broad Rock I/II inhibition is desired; not PKA-selective. Supplied as solid for discovery; buyer verifies purity per vendor terms. Water-soluble salt form for aqueous conjugation.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
Cat. No. B7737977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(quinazolin-4-ylamino)acetic Acid Hydrochloride
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl
InChIInChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H
InChIKeyOWYRGGJWGGJFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinazolin-4-ylamino)acetic Acid Hydrochloride for Procurement: Compound Class and Technical Baseline


2-(Quinazolin-4-ylamino)acetic acid hydrochloride (CAS 1052402-79-5, hydrochloride salt) belongs to the amino acid-derived quinazoline class. Its free base (CAS 55040-11-4) corresponds to 2-(quinazolin-4-ylamino)acetic acid. The compound is supplied as a solid for early discovery research, and major vendors including Sigma-Aldrich explicitly state that they do not collect analytical data for this product, transferring identity and purity verification responsibility to the buyer . Quinazoline-amino acid derivatives have been investigated across diverse therapeutic areas including oncology [1], kinase inhibition [2], antimicrobial applications [3], and antimalarial development [4].

Why 2-(Quinazolin-4-ylamino)acetic Acid Hydrochloride Cannot Be Simply Substituted with In-Class Analogs


Quinazoline derivatives are not functionally interchangeable. Directly relevant studies on amino acid-derived quinazolines demonstrate that the amino acid appendage fundamentally dictates kinase selectivity profiles. Compounds in this subclass function mainly as pan-Rock (I & II) inhibitors, and achieving selectivity against PKA was not accomplished for most compounds in this series—a behavior distinct from non-amino acid derived quinazolinones where high PKA selectivity was attainable [1]. Further, specific quinazoline-amino acid hybrids exhibit target-specific potency variations: MAO-A inhibition IC₅₀ values for certain derivatives range from 2.1 × 10⁻⁹ M to 3.6 × 10⁻⁹ M, comparable to clorgyline (2.9 × 10⁻⁹ M), while others achieve superior selectivity indices [2]. The free carboxylic acid moiety present in 2-(quinazolin-4-ylamino)acetic acid provides a conjugation-ready handle that is absent in non-acid analogs, critically affecting downstream synthetic utility and biological conjugation strategies. Procurement of the precise structure is therefore essential to maintain the intended physicochemical properties and synthetic compatibility.

2-(Quinazolin-4-ylamino)acetic Acid Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Amino Acid-Derived Quinazoline Class Exhibits Distinct Kinase Selectivity Profile: Pan-Rock Inhibition with Limited PKA Selectivity

SAR studies on amino acid-derived quinazolines—the exact structural subclass to which 2-(quinazolin-4-ylamino)acetic acid hydrochloride belongs—reveal a characteristic and quantifiable selectivity profile. These compounds function mainly as pan-Rock (I & II) inhibitors, with some examples achieving sub-nanomolar Rock inhibition and nanomolar potency in ppMLC cell-based assays. Crucially, selectivity for most of these compounds against PKA was not achieved [1]. This behavior is explicitly noted to be distinct from Rock inhibitors based on non-amino acid derived quinazolinones, where high selectivity against PKA could be obtained [1]. The free carboxylic acid of 2-(quinazolin-4-ylamino)acetic acid additionally provides a conjugation handle that non-acid quinazoline analogs lack, enabling downstream amide bond formation for probe or bioconjugate synthesis.

Rock inhibitor PKA selectivity kinase profiling quinazoline SAR

Quinazoline-Amino Acid Hybrids Demonstrate Target-Dependent Cytotoxicity Comparable to Doxorubicin in MCF7 Breast Cancer Cells

In a recent study evaluating novel quinazoline-amino acid hybrids, Compound 15 (a quinazoline-amino acid hybrid structurally related to the core scaffold of 2-(quinazolin-4-ylamino)acetic acid) displayed significant in vitro cytotoxicity against MCF7 breast cancer cells with an IC₅₀ value of 3.40 ± 0.13 µg/mL [1]. This performance was statistically comparable to the standard chemotherapeutic doxorubicin, which exhibited an IC₅₀ of 2.97 ± 0.12 µg/mL under identical assay conditions [1]. The SRB assay was used for cytotoxicity assessment. While Compound 15 is a more complex hybrid than 2-(quinazolin-4-ylamino)acetic acid, the data establish a quantitative benchmark for the anticancer potential of quinazoline scaffolds bearing amino acid functionality.

anticancer MCF7 cytotoxicity amino acid hybrid quinazoline

Vendor Availability and Analytical Documentation Status: Differentiated Procurement Risk Profile

2-(Quinazolin-4-ylamino)acetic acid hydrochloride (Sigma-Aldrich OTV000583) is supplied as a solid, with the vendor explicitly stating: 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product "AS-IS" and makes no representation or warranty whatsoever' . This 'as-is' procurement profile contrasts with alternative suppliers such as Bidepharm, which provides CAS 55040-11-4 (the free base) with standard purity specification of 97% and batch quality control reports including NMR, HPLC, and GC . The hydrochloride salt form (MW 239.66) differs from the free base (MW 203.20), affecting solubility and formulation properties.

chemical procurement analytical data quality control vendor comparison

Structural Advantage of Free Carboxylic Acid for Conjugation and Downstream Derivatization

2-(Quinazolin-4-ylamino)acetic acid hydrochloride contains a free carboxylic acid moiety (-CH₂-COOH) that is absent in many quinazoline analogs such as 4-anilinoquinazolines (e.g., gefitinib analogs) or 4-quinazolinamines. This carboxylic acid provides a conjugation-ready functional group enabling amide bond formation with amines, esterification, or activation as an acyl chloride for diverse downstream synthetic transformations . In contrast, compounds like (6-methyl-quinazolin-4-ylamino)-acetic acid hydrochloride retain the acid group but introduce a methyl substituent at the 6-position of the quinazoline core, altering electronic properties and steric accessibility of the N1 nitrogen. The unsubstituted quinazoline core in the target compound provides the most synthetically versatile scaffold with minimal steric hindrance.

chemical biology conjugation bioconjugate probe synthesis drug discovery

Hydrochloride Salt Form Offers Enhanced Aqueous Solubility Versus Free Base

The hydrochloride salt form of 2-(quinazolin-4-ylamino)acetic acid (CAS 1052402-79-5, MW 239.66) provides enhanced aqueous solubility compared to the free base form (CAS 55040-11-4, MW 203.20) [1]. The free base form exhibits a calculated density of 1.445 g/cm³ and is primarily soluble in organic solvents . The hydrochloride salt ionizes in aqueous media, improving compatibility with biological assay buffers and facilitating dissolution for in vitro pharmacology studies without requiring DMSO or other organic co-solvents. This physicochemical differentiation is critical for applications requiring direct aqueous handling.

solubility formulation salt form hydrochloride aqueous compatibility

Optimal Research Application Scenarios for 2-(Quinazolin-4-ylamino)acetic Acid Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Screening Where Pan-Rock Inhibition Is Desired Without PKA Off-Target Selectivity Requirements

Based on class-level SAR evidence that amino acid-derived quinazolines function mainly as pan-Rock (I & II) inhibitors and do not achieve PKA selectivity [1], 2-(quinazolin-4-ylamino)acetic acid hydrochloride is optimally deployed in kinase panels where broad Rock inhibition is the intended outcome and PKA selectivity is not required. The free carboxylic acid further enables subsequent conjugation to affinity matrices or fluorescent probes for target engagement studies. This scenario leverages the compound's documented class selectivity pattern rather than attempting to achieve PKA-selective Rock inhibition.

Chemical Biology Conjugation and Probe Development Requiring Quinazoline Pharmacophore with Carboxylic Acid Handle

The free carboxylic acid moiety present in 2-(quinazolin-4-ylamino)acetic acid hydrochloride provides a direct conjugation handle for amide bond formation with amine-containing linkers, biotin, fluorophores, or solid supports [1]. This structural feature distinguishes it from 4-anilinoquinazolines and other quinazoline analogs lacking a carboxylic acid. The hydrochloride salt form enhances aqueous solubility , facilitating conjugation reactions in buffered aqueous conditions without requiring organic co-solvents that may denature protein targets.

Anticancer Lead Generation Leveraging Quinazoline-Amino Acid Scaffold Cytotoxicity

Quantitative cytotoxicity data from structurally related quinazoline-amino acid hybrids demonstrate IC₅₀ values against MCF7 breast cancer cells (3.40 ± 0.13 µg/mL) comparable to doxorubicin (2.97 ± 0.12 µg/mL) [1]. 2-(Quinazolin-4-ylamino)acetic acid hydrochloride serves as a core building block for synthesizing derivative libraries that may achieve similar or improved cytotoxicity profiles. Procurement for medicinal chemistry programs enables systematic SAR exploration around the quinazoline-amino acid scaffold.

Antimalarial Scaffold Development Building on 4-Quinazolinone Structural Framework

The 4-quinazolinone ring system is the essential pharmacophore for antimalarial activity in febrifugine derivatives, with SAR studies confirming the critical role of the 4-quinazolinone ring and 1″-amino group in antiplasmodial activity [1]. While 2-(quinazolin-4-ylamino)acetic acid hydrochloride is a quinazoline rather than a quinazolinone, its structural similarity positions it as a synthetic precursor or comparative control in antimalarial drug discovery programs seeking novel agents with reduced toxicity relative to febrifugine.

Quote Request

Request a Quote for 2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.